2-Fluoro-5,6,7,8-tetrahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-fluoro-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C9H10FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 |
InChI Key |
IRRAZTPYUCVYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 5,6,7,8 Tetrahydroquinoline and Its Derivatives
De Novo Synthetic Routes to the Tetrahydroquinoline Core
The foundational 5,6,7,8-tetrahydroquinoline (B84679) scaffold is assembled through various cyclization strategies. These de novo routes can be adapted to produce fluorinated analogs by employing appropriately substituted starting materials.
Cyclocondensation Approaches
Cyclocondensation reactions are classic methods for quinoline (B57606) synthesis that involve the formation of the heterocyclic ring through acid-catalyzed condensation and cyclization. Several named reactions fall under this category and can be conceptually applied to the synthesis of the tetrahydroquinoline core.
Skraup/Doebner-von Miller Synthesis: The Skraup synthesis and its variant, the Doebner-von Miller reaction, are foundational methods for creating the quinoline ring. nih.govnih.gov In a typical Doebner-von Miller protocol, an aniline (B41778) reacts with an α,β-unsaturated carbonyl compound. nih.gov For the synthesis of a fluorinated tetrahydroquinoline, a key precursor such as 3-fluoroaniline (B1664137) could be reacted with a suitable carbonyl compound, followed by reduction of the resulting quinoline. The reaction generally proceeds through conjugate addition of the aniline, followed by dehydrative ring closure and subsequent oxidative aromatization to yield the quinoline, which would then require hydrogenation to form the tetrahydroquinoline core. nih.gov
Combes/Conrad-Limpach Synthesis: The Combes synthesis involves the acid-catalyzed reaction of a primary aryl amine with a β-diketone. nih.gov Similarly, the Conrad-Limpach synthesis utilizes a β-ketoester. nih.gov These reactions proceed via the formation of a Schiff base, followed by ring closure to afford the quinoline scaffold. nih.gov The use of a fluorinated aniline in these sequences would directly install the fluorine atom onto the benzene (B151609) portion of the quinoline ring system.
Oxidative Ring Opening and Reductive Ring Closure Protocols
An alternative, non-traditional approach to forming the tetrahydroquinoline ring involves the structural rearrangement of existing carbocyclic systems. This protocol is based on the oxidative cleavage of a carbon-carbon double bond within a suitable precursor ring to generate a reactive dicarbonyl intermediate, which then undergoes a ring-closing reaction.
This process can begin with a substituted indene (B144670) or cyclopentene (B43876) derivative. researchgate.net The key steps involve:
Oxidative Cleavage: The olefin bond in the precursor ring is cleaved, often through ozonolysis or other methods like the Lemieux–von Rudloff oxidation, to produce a reactive diformyl intermediate. researchgate.net For instance, 8-benzylidene-5,6,7,8-tetrahydroquinoline can be converted to 5,6,7,8-tetrahydroquinolin-8-one via ozonolysis. nih.gov
Reductive Ring Closure: The resulting dicarbonyl compound undergoes a double reductive amination with a primary amine, which acts as the nitrogen source for the new heterocyclic ring. researchgate.net This cyclization step forms the final tetrahydroquinoline framework. researchgate.net This methodology allows for stereocontrolled synthesis and the construction of functionalized azaheterocycles. researchgate.net
Aza-Diels-Alder Reactions in Fluorinated Media
The aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing six-membered heterocycles like tetrahydroquinolines. researchgate.net This cycloaddition typically involves an imine (acting as the azadiene) and an electron-rich dienophile. researchgate.net The reaction is often catalyzed by Lewis or Brønsted acids. researchgate.net
A significant advancement in this area is the use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), as reaction media. researchgate.net These solvents have been found to promote imino-Diels-Alder reactions effectively, often without the need for a Lewis acid catalyst, under mild and neutral conditions. researchgate.net The high hydrogen-bond-donating ability and low nucleophilicity of fluorinated alcohols facilitate the reaction, which can be performed as a one-pot, three-component process involving an aldehyde, an amine, and a vinyl ether. researchgate.net The use of a fluorinated aniline in this system would provide a direct route to the fluorinated tetrahydroquinoline core.
Multi-Component Reactions for Tetrahydroquinoline Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govrsc.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov
The Povarov reaction is a prominent MCR used for synthesizing tetrahydroquinolines. researchgate.netrsc.org It is an aza-Diels-Alder reaction that involves the [4+2] cycloaddition of an N-arylimine (generated in situ from an aromatic amine and an aldehyde) with an electron-rich alkene. researchgate.netnih.gov This one-pot, three-component condensation is a highly effective strategy for creating substituted tetrahydroquinolines. researchgate.netnih.gov To generate 2-fluoro-5,6,7,8-tetrahydroquinoline, a fluorinated aniline could be used as the amine component in the Povarov reaction. The versatility of this reaction allows for a wide range of substrates, as shown in the table below.
Example of Povarov Reaction Scope
| Entry | Amine | Aldehyde | Dienophile | Catalyst | Yield (%) |
| 1 | 4-Naphthylamine | 2,5-Dimethoxybenzaldehyde | 2,3-Dihydrofuran | InCl₃ | 88 |
| 2 | 4-Naphthylamine | 4-Cyanobenzaldehyde | 2,3-Dihydrofuran | InCl₃ | 85 |
| 3 | 4-Naphthylamine | 4-Hydroxy-3-methoxybenzaldehyde | 2,3-Dihydrofuran | InCl₃ | 82 |
| 4 | 4-Naphthylamine | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ | 80 |
| 5 | 4-Naphthylamine | 4-Fluorobenzaldehyde | 2,3-Dihydrofuran | InCl₃ | 79 |
| 6 | 4-Naphthylamine | 2,4-Dichlorobenzaldehyde | 2,3-Dihydrofuran | InCl₃ | 76 |
This table is adapted from research on the InCl₃-catalyzed Povarov reaction to illustrate the variety of aldehydes and amines that can be used, including fluorinated examples. researchgate.net
Fluorination Strategies for Tetrahydroquinoline Frameworks
An alternative synthetic approach involves the construction of the 5,6,7,8-tetrahydroquinoline core first, followed by the introduction of the fluorine atom onto the aromatic ring. Direct fluorination methods are employed for this purpose.
Direct Fluorination Methods
Direct fluorination involves the reaction of a C-H bond on the aromatic portion of the tetrahydroquinoline ring with an electrophilic source of fluorine ("F+"). wikipedia.orgmdpi.com This approach avoids the need to synthesize fluorinated precursors and can be a highly efficient method for producing the final compound.
The reaction relies on the use of modern electrophilic fluorinating agents, which typically feature a nitrogen-fluorine (N-F) bond. wikipedia.org The electron density on the fluorine atom is reduced by attaching the nitrogen to strong electron-withdrawing groups, making the fluorine atom electrophilic. wikipedia.org These N-F reagents are generally more stable, safer, and more economical than older reagents like elemental fluorine. wikipedia.org
Key electrophilic fluorinating agents include:
N-Fluorosulfonimides: Reagents like N-fluorobenzenesulfonimide (NFSI) are highly effective and commonly used for a wide range of substrates. wikipedia.orgalfa-chemistry.com
Selectfluor®: This is a commercially available, dicationic reagent that is among the most powerful electrophilic fluorinating agents. alfa-chemistry.com It is an air- and moisture-stable solid, making it convenient to handle. alfa-chemistry.com
N-Fluoropyridinium ions: Cationic nitrogen atoms in these reagents increase the electrophilicity of the attached fluorine, enhancing reaction rates and yields. wikipedia.org
The mechanism of electrophilic fluorination can proceed through either an Sₙ2 or a single-electron transfer (SET) pathway, depending on the substrate and conditions. wikipedia.org The reaction of the pre-formed 5,6,7,8-tetrahydroquinoline with one of these reagents would lead to the desired this compound, with the position of fluorination directed by the existing substituents on the ring.
Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Structure Type | Notes |
| N-Fluorobenzenesulfonimide | NFSI | N-Fluorosulfonimide | Effective, common, neutral reagent. alfa-chemistry.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F Reagent | Powerful, stable, and easy-to-handle solid. alfa-chemistry.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-Fluorosulfonimide | Effective fluorinating agent. wikipedia.org |
| N-Fluoropyridinium salts | - | Cationic N-F Reagent | Reactivity can be tuned by changing the counteranion. wikipedia.org |
Deoxyfluorination Techniques
Deoxyfluorination is a powerful strategy for the introduction of a fluorine atom by converting a hydroxyl group into a carbon-fluorine bond. This method is particularly applicable for the synthesis of this compound, proceeding via the corresponding precursor, 2-hydroxy-5,6,7,8-tetrahydroquinoline (a tautomer of 5,6,7,8-tetrahydroquinolin-2(1H)-one). The reaction typically involves an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center, which is a critical consideration in the synthesis of chiral molecules. hyphadiscovery.comsigmaaldrich.com
Several modern deoxyfluorinating reagents are available, each with distinct advantages in terms of reactivity, selectivity, and safety profile.
Diethylaminosulfur Trifluoride (DAST): DAST is a widely used reagent for the deoxyfluorination of alcohols. sigmaaldrich.comsci-hub.se However, its application can be limited by its thermal instability and a propensity to promote elimination side reactions, which can complicate purification and lower yields. sigmaaldrich.comsci-hub.se
PyFluor (2-Pyridinesulfonyl Fluoride): PyFluor has emerged as a superior alternative to DAST. It is a thermally stable, crystalline solid that offers higher chemoselectivity for fluorination over elimination. sigmaaldrich.com PyFluor is effective for a broad range of primary and secondary alcohols and is tolerant of various functional groups, including basic heterocycles. sigmaaldrich.comnih.gov The reaction requires a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the conversion. sigmaaldrich.com
Other Reagents: Other reagents like Deoxo-Fluor, which is more thermally stable than DAST, and SulfoxFluor, which can rapidly fluorinate alcohols at room temperature, are also viable options. sigmaaldrich.comsci-hub.se
The general approach for synthesizing this compound via this method would first involve the preparation of the 2-hydroxy precursor, followed by treatment with a suitable deoxyfluorination reagent.
Table 1: Comparison of Common Deoxyfluorination Reagents
| Reagent | Form | Stability | Selectivity vs. Elimination | Key Features |
|---|---|---|---|---|
| DAST | Liquid | Thermally unstable, can detonate | Moderate | Broad scope, but safety concerns and side reactions are common. sigmaaldrich.comsci-hub.se |
| PyFluor | Crystalline Solid | High thermal stability | High | Excellent chemoselectivity, safer alternative, tolerates basic groups. sigmaaldrich.comnih.gov |
| Deoxo-Fluor | Liquid | More stable than DAST | Good | Similar reactivity to DAST with an improved safety profile. sci-hub.se |
| SulfoxFluor | Solid | Stable | High | Rapid reactions at room temperature. sigmaaldrich.com |
Electrochemical C–H Fluorination
Electrochemical C–H fluorination represents a modern, oxidant-free approach to introduce fluorine directly into organic molecules. wikipedia.org This method avoids the need for pre-functionalized substrates, such as alcohols, offering a more atom-economical pathway. kubikat.org The process typically involves the anodic oxidation of a substrate in the presence of a fluoride (B91410) source. researchgate.net
For a molecule like 5,6,7,8-tetrahydroquinoline, direct C–H fluorination is challenging due to the presence of multiple C-H bonds with similar reactivity. Regioselectivity is a major hurdle. Research on the electrochemical fluorination of quinoline itself has shown that fluorination tends to occur on the aromatic ring, often yielding a mixture of isomers (e.g., C4 and C2 products). kubikat.org
The direct electrochemical fluorination of the saturated carbocyclic ring of 5,6,7,8-tetrahydroquinoline at the C2 position would likely be unselective and difficult to control. The reaction mechanism often involves radical intermediates, which can lead to a variety of products. While flow electrochemistry has been shown to improve safety and scalability for some fluorination reactions, achieving high regioselectivity for a specific C(sp3)-H bond in a complex molecule remains a significant synthetic challenge. rsc.orglew.ro Therefore, while theoretically possible, this method is less practical for the targeted synthesis of this compound compared to methods that offer greater regiochemical control.
Regioselective and Stereoselective Synthesis
Achieving control over both the position of the fluorine atom (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in modern organic synthesis.
Control of Regioselectivity in Cyclization Reactions
The most reliable way to ensure the fluorine atom is located at the C2 position is to construct the tetrahydroquinoline ring from precursors that already contain the necessary substitution pattern. Various cyclization strategies can be employed to build the heterocyclic core, where the regiochemical outcome is predetermined by the starting materials. udel.edu
One conceptual approach involves the cyclization of a suitably substituted aniline derivative. For instance, an intramolecular cyclization of an N-substituted aniline containing a fluorine atom at the appropriate position on the side chain can lead to the desired 2-fluoro-tetrahydroquinoline ring system. Methods like the inverse-electron-demand aza-Diels–Alder reaction, using in situ generated aza-ortho-quinone methides, provide a pathway to highly functionalized tetrahydroquinolines with excellent control over substitution patterns. nih.gov
By starting with a fluorinated building block, for example, a fluorinated aniline or a side-chain precursor with a fluorine atom destined for the 2-position, the ambiguity of direct fluorination is avoided. The choice of catalyst and reaction conditions in these cyclization reactions is crucial for achieving high yields and preventing side reactions. researchgate.net
Enantioselective Synthesis and Chiral Resolution Techniques
Since the C2 position of this compound is a stereocenter, obtaining enantiomerically pure forms of the compound is often a key objective, particularly for pharmaceutical applications. This can be achieved either by synthesizing a specific enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).
Biocatalysis offers a highly selective and environmentally benign method for resolving racemic mixtures. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic amines and alcohols. wpmucdn.com In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
For a compound like this compound, which is a secondary amine, lipase-catalyzed acylation is a well-established resolution strategy. For example, Candida antarctica Lipase B (CALB) is known to effectively catalyze the acylation of chiral amines, yielding one enantiomer as the acylated product and leaving the other as the unreacted amine, both in high enantiomeric purity. nih.gov This approach has been successfully applied to the resolution of related tetrahydroquinoline derivatives, demonstrating its feasibility for the target molecule. nih.gov
Table 2: Representative Enzymes in Chiral Resolution
| Enzyme | Substrate Class | Transformation | Key Advantage |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Amines, Alcohols | Acylation / Deacylation | High enantioselectivity, broad substrate scope, robust. nih.gov |
| Pseudomonas cepacia Lipase | Amines, Esters | Acylation / Hydrolysis | Effective for fluorinated amino esters. |
| Fluorinases | SAM, Fluoride ion | C-F bond formation | Direct enzymatic fluorination, though substrate scope is limited. acs.org |
An alternative to resolution is the use of a chiral auxiliary in an asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. ua.es
For the synthesis of chiral 2-substituted tetrahydroquinolines, a common strategy involves the diastereoselective reaction of a nucleophile with an imine or enamine that incorporates a chiral auxiliary. For example, N-tert-butanesulfinamide, known as Ellman's auxiliary, is a highly effective chiral auxiliary for the synthesis of chiral amines. ua.es A synthesis could be envisioned where a precursor containing the tetrahydroquinoline skeleton is condensed with the chiral sulfinamide to form a sulfinylimine. Subsequent diastereoselective reduction of the C=N bond or addition of a nucleophile would create the stereocenter at C2 with high stereocontrol, dictated by the chirality of the auxiliary. The final step would be the straightforward removal of the sulfinyl group under mild acidic conditions to yield the enantiomerically enriched this compound. This approach allows for the synthesis of either enantiomer of the final product by simply choosing the (R)- or (S)-form of the chiral auxiliary. frontiersin.orgnih.govresearchgate.net
Advanced Synthetic Protocols
Modern organic synthesis increasingly relies on advanced protocols that enhance reaction efficiency, reduce waste, and provide access to complex molecular architectures in fewer steps. For the construction of the this compound core, several sophisticated strategies have been employed.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology is particularly effective for the synthesis of heterocyclic compounds, including quinolines and their derivatives.
The application of microwave irradiation can significantly enhance reactions such as the Friedländer synthesis, a classic method for quinoline construction. nih.gov For instance, a catalyst-free, microwave-assisted Friedländer synthesis has been developed for the single-step conversion of 2-amino-3-hydroxybenzaldehyde (B7904644) with various ketones, resulting in significantly higher yields (72%) compared to conventional heating (34%). nih.gov While a specific protocol for this compound is not detailed, the principles are directly applicable. The synthesis would likely involve the microwave-assisted condensation of a suitably fluorinated 2-aminobenzaldehyde (B1207257) or ketone with an appropriate reaction partner to form the 2-fluoroquinoline (B1329933) precursor, which is then hydrogenated.
Polyphosphoric acid (PPA) esters have also been used to promote microwave-assisted procedures for synthesizing cyclic iminoethers, demonstrating the utility of this technology in cyclization reactions that are fundamental to forming heterocyclic cores. organic-chemistry.org The key advantages of this approach are the rapid reaction times and high efficiency, often without the need for metal catalysts. organic-chemistry.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | Microwave | 15 min | 72% | nih.gov |
| Friedländer Synthesis | Conventional | 12 h | 34% | nih.gov |
| Quinoline-fused 1,4-benzodiazepines | Microwave | - | 92-97% | nih.gov |
| Quinoline-fused 1,4-benzodiazepines | Conventional | - | 62-65% | nih.gov |
Catalytic hydrogenation of the corresponding quinoline precursor is the most direct method for preparing this compound. This method involves the reduction of the pyridine (B92270) ring of the quinoline system, leaving the benzene ring intact. The choice of catalyst, solvent, temperature, and hydrogen pressure is crucial for achieving high yields and selectivity.
A variety of catalytic systems have been developed for this transformation. A Chinese patent describes a method using a self-made palladium (Pd) catalyst for the catalytic hydrogenation of quinoline at 20°C to 110°C, followed by an isomerization step to yield 5,6,7,8-tetrahydroquinoline. google.com Other advanced catalytic systems rely on more abundant and less expensive base metals. For example, a manganese PN3 pincer complex has been shown to be highly active for the hydrogenation of quinolines, requiring significantly lower H2 pressure (4 bar) compared to other Mn-based systems. acs.org
Transfer hydrogenation offers an alternative to using high-pressure gaseous hydrogen. In this method, a hydrogen donor molecule, such as isopropanol (B130326) (iPrOH) or a Hantzsch ester, is used in the presence of a catalyst. acs.orgorganic-chemistry.org This can be more practical for laboratory-scale synthesis. For example, a manganese pincer complex effectively catalyzes the transfer hydrogenation of quinoline using iPrOH. acs.org
Table 2: Selected Catalytic Hydrogenation Methods for Tetrahydroquinolines
| Substrate | Catalyst System | Hydrogen Source | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Quinoline | Pd-based catalyst | H₂ gas | 20-110°C, then 140-300°C | High | google.com |
| Quinoline | Manganese PN3 pincer complex | H₂ gas (4 bar) | 120°C | High | acs.org |
| Quinoline | Manganese PN3 pincer complex | Isopropanol (iPrOH) | 120°C | High | acs.org |
| Quinolines | Boronic acid / Hantzsch ester | Transfer Hydrogenation | Mild conditions | Good | organic-chemistry.org |
One-pot reactions, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. dicp.ac.cn These sequences avoid the need for lengthy separation and purification of intermediates, streamlining the synthesis of complex molecules like tetrahydroquinolines.
One such strategy involves a tandem Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. iastate.edu In this process, a bifunctional catalyst like Pd@UiO-66 drives the initial condensation of a 2-nitrobenzaldehyde (B1664092) with an acetophenone, followed by hydrogenation and cyclization to form the tetrahydroquinoline skeleton, achieving high selectivity and quantitative conversion. iastate.edu
Another powerful one-pot approach is the biomimetic cascade reduction. dicp.ac.cn This method starts from easily accessible 2-aminochalcones. The reaction proceeds through an acid-catalyzed and ruthenium-catalyzed formation of an aromatic quinoline intermediate, which then undergoes a biomimetic asymmetric reduction in the same pot to yield chiral tetrahydroquinolines with high yields and excellent enantioselectivities. dicp.ac.cn This process utilizes a regenerable NAD(P)H model, mimicking biological reductive processes. dicp.ac.cn
Table 3: Examples of One-Pot Syntheses of Tetrahydroquinoline Derivatives
| Starting Materials | Key Reagents/Catalysts | Reaction Sequence | Product Type | Reference |
|---|---|---|---|---|
| 2-nitrobenzaldehyde, acetophenone | Pd@UiO-66 | Condensation -> Reductive Cyclization | 2-phenyl-tetrahydroquinoline | iastate.edu |
| 2-aminochalcones | [Ru(p-cymene)I₂]₂, Chiral Phosphoric Acid | Cyclization -> Biomimetic Reduction | Chiral 2,4-disubstituted-tetrahydroquinolines | dicp.ac.cn |
| Aldehydes, 2-naphthol, 2-aminobenzothiazole | Fumaric acid | Three-component condensation | 1-(benzothiazolylamino)methyl-2-naphthol derivatives | researchgate.net |
Domino reactions, also known as cascade or tandem reactions, are a class of chemical processes that comprise at least two consecutive reactions where the subsequent reaction results from the functionality formed in the previous step. nih.gov This approach is highly atom-economical and efficient for building complex molecular frameworks like the tetrahydroquinoline core from simple precursors.
A notable example is the domino Povarov reaction. beilstein-journals.org This three-component reaction involves an arylamine, an aromatic aldehyde, and methyl propiolate in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is believed to proceed via the initial formation of a β-enamino ester (from the arylamine and methyl propiolate) and an N-aryl aldimine (from the arylamine and aldehyde). These in-situ generated intermediates then undergo an imino Diels–Alder reaction, with the β-enamino ester acting as the dienophile, to construct the polysubstituted 1,2,3,4-tetrahydroquinoline (B108954) ring system stereoselectively. beilstein-journals.org
Other domino processes for tetrahydroquinoline synthesis have been initiated by dissolving metal reductions. nih.gov For instance, substrates containing a nitro group and a side-chain acrylate (B77674) moiety can be treated with iron powder in acetic acid. This reduces the nitro group to an aniline, which then immediately undergoes an intramolecular Michael addition to the acrylate, cyclizing to form the tetrahydroquinoline ring in a single, efficient step. nih.gov
Chemical Reactivity and Transformational Chemistry of 2 Fluoro 5,6,7,8 Tetrahydroquinoline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions on the 5,6,7,8-tetrahydroquinoline (B84679) scaffold are primarily directed to the carbocyclic ring (the benzene (B151609) equivalent). The secondary amine in the heterocyclic ring is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it, which correspond to the C6 and C8 positions. However, under the strongly acidic conditions often required for EAS, the nitrogen atom is protonated, which deactivates the ring system. To achieve selective substitution, the nitrogen is typically protected with an electron-withdrawing group, which mitigates its basicity while still directing substitution.
Nitration and Subsequent Transformations
The nitration of the tetrahydroquinoline (THQ) ring system is a key electrophilic aromatic substitution that introduces a versatile nitro functional group. While direct nitration studies on 2-Fluoro-5,6,7,8-tetrahydroquinoline are not extensively documented, the reactivity can be inferred from detailed studies on the parent THQ molecule and its N-protected derivatives. researchgate.net
The regioselectivity of nitration is highly dependent on the nature of the protecting group on the nitrogen atom. Protecting groups modulate the directing effect of the nitrogen and its susceptibility to protonation under nitrating conditions. researchgate.net A comprehensive study on N-protected THQ revealed that different conditions lead to distinct isomer distributions. researchgate.net For example, nitration of N-acetyl-THQ typically yields a mixture of 5-, 6-, and 7-nitro isomers, whereas using a trifluoroacetyl protecting group under specific conditions can achieve high regioselectivity for the 6-position. researchgate.net
| N-Protecting Group | Nitrating Agent | Conditions | Major Product(s) | Yield | Source |
|---|---|---|---|---|---|
| Trifluoroacetyl | HNO₃/Ac₂O | -25 °C, 30 min | 6-Nitro | 95% | researchgate.net |
| Acetyl | HNO₃/H₂SO₄ | 0 °C | 7-Nitro | 50% | researchgate.net |
| None (N-protonated) | HNO₃/H₂SO₄ | 0 °C | 7-Nitro and 5-Nitro | Mixture | researchgate.net |
This data represents the nitration of the parent 1,2,3,4-tetrahydroquinoline (B108954) scaffold and serves as a model for the expected reactivity of the 2-fluoro derivative.
For this compound, the fluorine atom on the pyridine (B92270) ring has a negligible electronic effect on the carbocyclic ring, so the directing influence will be dominated by the N-protecting group. Thus, selective nitration at the C6 position is anticipated to be achievable.
Subsequent Transformations: The introduced nitro group is a versatile handle for further chemical synthesis. A primary transformation is its reduction to an amino group, which can be accomplished with high chemoselectivity using various methods, as detailed in section 3.3.2. This creates a diamino-substituted tetrahydroquinoline scaffold, a valuable building block in medicinal chemistry.
Nucleophilic Substitution Reactions
Aromatic rings are generally nucleophilic; however, the presence of electron-withdrawing groups or heteroatoms can render them susceptible to nucleophilic attack. wikipedia.org The pyridine ring in this compound is inherently electron-deficient due to the electronegative nitrogen atom, which activates the ring towards nucleophilic substitution.
SNAr (Nucleophilic Aromatic Substitution) on Fluorinated Rings
The addition-elimination (SNAr) mechanism is the primary pathway for nucleophilic substitution on this system. wikipedia.org The reaction proceeds in two steps: initial attack by a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org
For SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl ≈ Br > I. wikipedia.org This inverted trend (compared to SN2 reactions) is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the attack. youtube.com
In this compound, the fluorine atom at the C2 position is activated by the ring nitrogen. This position is analogous to the ortho position relative to an activating group, facilitating nucleophilic attack. A wide range of nucleophiles, including amines, azoles, alkoxides, and thiols, can displace the fluoride (B91410). nih.govnih.gov
| Nucleophile | Conditions | Product Type | Significance | Source |
|---|---|---|---|---|
| Indoles / Carbazoles | KOH / DMSO | N-Aryl Heterocycles | Forms C-N bonds under metal-free conditions. | nih.govresearchgate.net |
| Amines (Primary/Secondary) | Organic Photoredox Catalysis | 2-Amino-tetrahydroquinolines | Enables SNAr on unactivated or electron-rich systems. | nih.gov |
| Alcohols / Phenols | Base (e.g., NaH, K₂CO₃) | 2-Alkoxy/Aryloxy-tetrahydroquinolines | Forms C-O bonds. | nih.gov |
This table provides examples of SNAr reactions on generic fluoroarenes, illustrating the types of transformations applicable to the 2-fluoro position of the target compound.
Oxidation and Reduction Chemistry
The this compound molecule has distinct sites susceptible to oxidation and reduction. The saturated carbocyclic ring can be oxidized, while functional groups introduced onto the aromatic scaffold can be readily reduced.
Ru-Catalyzed Oxidation
Ruthenium complexes are powerful catalysts for a variety of oxidative transformations. In the context of the tetrahydroquinoline skeleton, Ru-catalysis enables selective C-H functionalization. Research has demonstrated that with an appropriate directing group on the nitrogen, Ru(II) catalysts can achieve highly regioselective hydroxylation at the C8 position. acs.orgnih.gov This chelation-assisted process uses a readily available oxidant like K₂S₂O₈ to furnish 8-hydroxy-tetrahydroquinoline derivatives in good to excellent yields. acs.orgnih.gov
Another selective oxidation involves the α-methylene group (C5) of the saturated ring. A cyclometalated Ru(II)-complex has been shown to effectively catalyze the oxidation of N-substituted tetrahydroquinolines to the corresponding lactams (3,4-dihydroquinolin-2(1H)-ones) with high selectivity. acs.org This reaction avoids over-oxidation or cleavage of the N-alkyl group. acs.org While these studies were performed on N-substituted derivatives, the principles demonstrate the capability of Ru-catalysis to selectively oxidize the saturated portion of the this compound core.
| Reaction Type | Catalyst System | Oxidant | Position Functionalized | Product | Source |
|---|---|---|---|---|---|
| C-H Hydroxylation | Ru(II) / N-pyrimidyl directing group | K₂S₂O₈ | C8 | 8-Hydroxy-tetrahydroquinoline | acs.orgnih.gov |
| α-Methylene Oxidation | Cyclometalated Ru(II)-complex | tBuOOH | C5 | Lactam (3,4-dihydroquinolin-2(1H)-one) | acs.org |
This data is based on studies of the parent tetrahydroquinoline scaffold and its N-substituted derivatives.
Reduction of Functional Groups
The reduction of functional groups is a crucial transformation, particularly following nitration of the aromatic ring. The conversion of a nitro group to a primary amine is one of the most fundamental reactions in the synthesis of aromatic compounds. sci-hub.st This transformation can be achieved using numerous methods that offer high chemoselectivity, preserving other functional groups like the fluorine atom and the heterocyclic ring. sci-hub.st
Commonly employed methods include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. Sulfided platinum catalysts have been shown to be particularly effective for the chemoselective reduction of nitro groups in the presence of sensitive heteroaryl halides. sci-hub.st
Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective.
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine, ammonium (B1175870) formate, or Hantzsch ester, in the presence of a metal catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas. acs.org
Derivatization and Functionalization Strategies
The strategic modification of the this compound framework is crucial for the development of new chemical entities with tailored properties. A variety of functional groups can be introduced onto the tetrahydroquinoline core, leveraging the reactivity of both the aromatic and saturated rings.
Introduction of Carbonitrile, Carboxamide, and Carboxylic Acid Moieties
The introduction of carbonitrile, carboxamide, and carboxylic acid functionalities to the 5,6,7,8-tetrahydroquinoline scaffold has been achieved through various synthetic routes. While direct derivatization of this compound is not extensively documented, analogous transformations on the parent tetrahydroquinoline system provide valuable insights into potential synthetic strategies.
One effective method for introducing a carbonitrile group at the 8-position involves the use of organometallic intermediates. For instance, 8-lithio-5,6,7,8-tetrahydroquinolines have been successfully converted into their corresponding 8-cyano derivatives. rsc.org This is achieved by treating the lithiated species with a suitable cyanating agent, such as di-isopropylcyanamide, which has been shown to be an effective reagent for this transformation, notably avoiding the formation of di-cyanated byproducts. rsc.org
Furthermore, the synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxylic esters has been accomplished by the reaction of 8-lithio or 8-magnesio derivatives with carbon dioxide, followed by esterification. rsc.org These esters serve as versatile precursors for the corresponding amides and nitriles. rsc.org The general approach for these transformations is outlined in the table below.
Table 1: Synthesis of Carbonitrile, Carboxamide, and Carboxylic Acid Derivatives of 5,6,7,8-Tetrahydroquinoline
| Starting Material | Reagents | Functional Group Introduced | Product |
| 8-Lithio-5,6,7,8-tetrahydroquinoline | 1. Di-isopropylcyanamide; 2. H₂O | Carbonitrile | 8-Cyano-5,6,7,8-tetrahydroquinoline |
| 8-Lithio/Magnesio-5,6,7,8-tetrahydroquinoline | 1. CO₂; 2. H⁺, ROH | Carboxylic Ester | 5,6,7,8-Tetrahydroquinoline-8-carboxylic ester |
| 5,6,7,8-Tetrahydroquinoline-8-carboxylic ester | NH₃ or Amine | Carboxamide | 5,6,7,8-Tetrahydroquinoline-8-carboxamide |
| 5,6,7,8-Tetrahydroquinoline-8-carboxamide | Dehydrating Agent (e.g., POCl₃) | Carbonitrile | 8-Cyano-5,6,7,8-tetrahydroquinoline |
It is anticipated that these methodologies can be adapted for the 2-fluoro analogue, with the fluorine atom likely influencing the regioselectivity and reaction conditions due to its electronic effects.
Formation of Substituted Amine, Alcohol, and Thioether Derivatives
The introduction of amine and alcohol functionalities, particularly at the 8-position of the tetrahydroquinoline ring, has been a subject of synthetic interest. The synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives can be achieved from the corresponding 8-oximino-5,6,7,8-tetrahydroquinoline. google.com The reduction of the oxime, for example with a nickel-aluminium alloy in the presence of sodium hydroxide, yields the primary amine. google.com This amino group can then be further functionalized, for instance, by reaction with isothiocyanates to form thiourea (B124793) derivatives. google.com
Table 2: Plausible Synthetic Routes to Amine and Alcohol Derivatives
| Target Functional Group | Precursor | Key Transformation | Reagents |
| 8-Amino | 8-Oximino | Reduction | Ni-Al alloy, NaOH |
| 8-Hydroxy | 8-Oxo (ketone) | Reduction | NaBH₄ or other reducing agents |
N-Alkylation and N-Formylation Reactions
The secondary amine nitrogen atom in the tetrahydroquinoline ring is a key site for functionalization through N-alkylation and N-formylation reactions.
N-Alkylation: A boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde provides a direct route to N-alkyl tetrahydroquinolines. acs.org This method is step-economical and proceeds under mild conditions using a Hantzsch ester as the reducing agent. acs.org The organoboron catalyst acts as both a Lewis acid and a hydrogen-bond donor, activating the quinoline (B57606) ring for reduction and the subsequent iminium intermediate for alkylation. acs.org This methodology is applicable to a variety of quinolines and aldehydes, suggesting its potential utility for the N-alkylation of this compound. acs.org
N-Formylation: The N-formylation of amines is a common transformation in organic synthesis. A variety of methods can be employed, including the use of formic acid, often in the presence of a coupling agent or under dehydrating conditions. scispace.comnih.gov For instance, a simple and efficient procedure involves heating the amine with formic acid in toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction. scispace.com This method has been shown to be effective for a range of primary and secondary amines, including anilines, and is expected to be applicable to this compound. scispace.com
Table 3: Methods for N-Alkylation and N-Formylation
| Reaction | Reagents | Key Features |
| N-Alkylation | Aldehyde, Hantzsch ester, Boronic acid catalyst | One-pot tandem reduction and alkylation |
| N-Formylation | Formic acid, Toluene (with Dean-Stark trap) | Simple, high-yielding procedure |
Comparative Reactivity with Non-Fluorinated Analogues
The presence of a fluorine atom at the 2-position of the 5,6,7,8-tetrahydroquinoline ring system is expected to significantly alter its chemical reactivity compared to its non-fluorinated analogue, 5,6,7,8-tetrahydroquinoline. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which has profound consequences on the electronic distribution within the molecule.
This electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to the fluorine atom. However, in the case of 2-fluoroquinoline (B1329933), the C4 position is generally more susceptible to nucleophilic attack. nih.gov The electron density at the nitrogen atom is also reduced, leading to a decrease in its basicity compared to the non-fluorinated analogue. This has implications for reactions involving the nitrogen atom, such as N-alkylation and salt formation, potentially requiring harsher reaction conditions.
The fluorine atom can also influence the reactivity of the adjacent saturated ring. For instance, the acidity of the C-H bonds at the 8-position might be slightly increased due to the inductive effect of the fluorine atom transmitted through the aromatic system. This could facilitate deprotonation and the formation of organometallic intermediates, which are key for introducing functional groups at this position.
Table 4: Predicted Comparative Reactivity
| Reaction Type | This compound | 5,6,7,8-Tetrahydroquinoline | Rationale |
| Electrophilic Aromatic Substitution | Less reactive | More reactive | -I effect of fluorine deactivates the ring |
| Nucleophilic Aromatic Substitution | More reactive | Less reactive | -I effect of fluorine activates the ring for nucleophilic attack |
| N-Alkylation/N-Acylation | Less reactive | More reactive | Reduced basicity/nucleophilicity of the nitrogen atom |
| Basicity (pKa of conjugate acid) | Lower | Higher | -I effect of fluorine reduces electron density on nitrogen |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Fluoro-5,6,7,8-tetrahydroquinoline. Through one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, the connectivity of all atoms can be established.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the saturated cyclohexane (B81311) ring (at positions 5, 6, 7, and 8) would appear in the upfield region (typically 1.5-3.0 ppm). The protons at C5 and C8, being adjacent to the aromatic ring and nitrogen, respectively, would likely show more complex splitting patterns and appear at a slightly lower field than those at C6 and C7. The aromatic protons at C3 and C4 would resonate in the downfield region (around 7.0-8.5 ppm). Due to the fluorine at C2, the proton at C3 would exhibit coupling (J-coupling) with the fluorine atom, resulting in a doublet of doublets.
¹³C NMR: The ¹³C NMR spectrum will display nine unique carbon signals. The carbon atom bonded to fluorine (C2) will show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. The chemical shifts of the other aromatic carbons (C3, C4, C4a, C8a) will also be influenced by the electronegative fluorine atom. The four aliphatic carbons (C5, C6, C7, C8) will resonate in the upfield region of the spectrum.
¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance, likely a multiplet due to coupling with the proton at C3. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.
Table 1: Predicted NMR Data for this compound
| Analysis | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) |
| ¹H NMR | H3 | ~7.0-7.5 | dd (J_HH, J_HF) |
| H4 | ~7.5-8.0 | d (J_HH) | |
| H5, H8 | ~2.5-3.0 | m | |
| H6, H7 | ~1.7-2.2 | m | |
| ¹³C NMR | C2 | ~160-165 | d (¹J_CF ≈ 240-260 Hz) |
| C3 | ~115-120 | d (²J_CF) | |
| C4 | ~135-140 | d (³J_CF) | |
| C4a, C8a | ~125-150 | d | |
| C5, C6, C7, C8 | ~20-35 | s |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and confirming the molecular formula of the compound. For this compound (C₉H₁₀FN), the exact mass is 151.0797 g/mol .
In high-resolution mass spectrometry (HRMS), the measured mass should align with this theoretical value, confirming the elemental composition. Electron Ionization (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 151. Fragmentation patterns would be expected to arise from the cleavage of the saturated ring and the loss of small molecules like HF. Common fragmentation pathways for related tetrahydroquinolines involve alpha-cleavage adjacent to the nitrogen atom and retro-Diels-Alder reactions in the partially saturated ring. libretexts.orgmcmaster.ca Electrospray Ionization (ESI-MS), a softer ionization technique, would primarily show the protonated molecule ([M+H]⁺) at m/z 152. nih.govnih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Technique | Expected m/z | Description |
| Molecular Ion (M⁺) | EI-MS | 151 | Parent molecule |
| Protonated Molecule ([M+H]⁺) | ESI-MS | 152 | Parent molecule + H⁺ |
| Fragment | EI-MS | 132 | Loss of F or HF followed by H rearrangement |
| Fragment | EI-MS | 123 | Cleavage within the aliphatic ring |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for assessing the purity of a synthesized compound and for its separation from reactants and byproducts.
HPLC is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be suitable. This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid. The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Purity levels greater than 98% are often confirmed using this method for similar compounds. nih.govsemanticscholar.org
UPLC is an advancement of HPLC that uses smaller stationary phase particles (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity. A UPLC method would be ideal for high-throughput screening or for separating closely related impurities from the main compound, employing similar column chemistry and mobile phases as HPLC but with much shorter run times.
Table 3: Typical Chromatographic Conditions
| Parameter | HPLC | UPLC |
| Column | C18, 3.5-5 µm particle size | C18, <2 µm particle size |
| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient |
| Flow Rate | 0.8-1.2 mL/min | 0.4-0.8 mL/min |
| Detection | UV Detector (e.g., at 254 nm) | UV Detector (e.g., at 254 nm) |
| Purpose | Purity Assessment, Separation | High-throughput Purity Assessment |
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:
Aromatic C-H stretch: Above 3000 cm⁻¹
Aliphatic C-H stretch: Below 3000 cm⁻¹
Aromatic C=C and C=N stretching: In the 1500-1650 cm⁻¹ region
C-F stretch: A strong band in the 1000-1300 cm⁻¹ region
C-N stretch: In the 1250-1350 cm⁻¹ region
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The fluorinated quinoline (B57606) ring constitutes a chromophore that is expected to absorb UV light. The spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λmax) corresponding to π → π* transitions characteristic of the aromatic system. nih.gov
Table 4: Predicted IR and UV-Vis Data
| Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | Aromatic C=C / C=N Stretch | 1500-1650 |
| C-F Stretch | 1000-1300 | |
| Aliphatic C-H Stretch | 2850-2960 | |
| UV-Vis | π → π* | ~230-280 nm |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. For a pure sample of this compound (C₉H₁₀FN), the experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretically calculated values. This analysis serves as a fundamental confirmation of the compound's empirical and molecular formula. nih.gov
Table 5: Elemental Composition of this compound (C₉H₁₀FN)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 71.50% |
| Hydrogen (H) | 6.67% |
| Nitrogen (N) | 9.27% |
| Fluorine (F) | 12.57% |
Explorations in Medicinal Chemistry: Mechanistic Insights and Structure Activity Relationships
Role as Pharmaceutical Intermediates and Lead Compounds
The 5,6,7,8-tetrahydroquinoline (B84679) core is a versatile building block in the synthesis of complex molecules with significant pharmacological applications. nih.gov Its derivatives are recognized for their potential as tyrosine kinase inhibitors and have demonstrated cytotoxic activity against various cancer cell lines. nih.gov The introduction of a fluorine atom at the 2-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making 2-Fluoro-5,6,7,8-tetrahydroquinoline a valuable intermediate for the synthesis of novel drug candidates.
The development of synthetic routes that allow for efficient variation of substituents on the tetrahydroquinoline core is crucial for establishing structure-activity relationships (SAR). acs.org For instance, synthetic pathways have been developed to produce chiral tetrahydroquinoline derivatives with high enantioselectivity, which is critical as the biological activity of chiral molecules often resides in a single enantiomer. The this compound scaffold can be instrumental in creating libraries of compounds for screening against various therapeutic targets.
The concept of a "lead compound" is central to drug discovery, representing a starting point for the design of more potent and selective drugs. Tetrahydroquinoline derivatives have been identified as ideal lead compounds for drug discovery, particularly in the realm of anticancer agents. researchgate.net The structural rigidity and the ability to introduce diverse functional groups make this scaffold a promising foundation for the development of new therapeutics.
In Vitro and Preclinical Biological Activity Profiling (Excluding Clinical Human Data)
The biological activities of this compound and its derivatives have been explored in various preclinical studies, revealing a spectrum of potential therapeutic applications, particularly in oncology and microbiology.
Anticancer/Antiproliferative Activity against Cell Lines
Derivatives of the tetrahydroquinoline scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.net These compounds represent a promising class of molecules for the development of novel anticancer therapies.
| Compound/Derivative | Cancer Cell Line(s) | Observed Activity |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon Carcinoma) | In vitro antiproliferative activity at micromolar concentrations, suppression of colony formation and migration. researchgate.net |
| Pyrazolo quinoline (B57606) derivative (15) | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | Highest potential IC50 and a strong apoptotic effect on the three cell lines. nih.gov |
| Morpholine-substituted tetrahydroquinoline derivatives | A549 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast) | Potent and selective cytotoxicity. Compound 10e showed an IC50 of 0.033 µM against A549 cells, while 10h had an IC50 of 0.087 µM against MCF-7 cells. nih.gov |
This table is interactive. Click on the headers to sort the data.
The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. nih.gov Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy. A series of novel morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potential mTOR inhibitors. nih.gov Computational simulations have provided insights into how these compounds bind to the mTOR protein, effectively blocking its function. nih.gov One of the most promising compounds from this series, 10e , exhibited exceptional cytotoxicity against lung cancer cells at very low doses, surpassing the activity of existing cancer drugs like Everolimus. nih.gov This highlights the potential of the tetrahydroquinoline scaffold in developing potent and selective mTOR inhibitors.
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Tetrahydroquinoline derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms. nih.govnih.gov For example, a pyrazolo quinoline derivative demonstrated a strong apoptotic effect on three different cancer cell lines. nih.gov Another study revealed that a specific tetrahydroquinolinone derivative induced apoptosis through both intrinsic and extrinsic pathways. nih.gov
The induction of cellular oxidative stress is another mechanism by which some tetrahydroquinoline derivatives exhibit anticancer activity. One study found that a novel tetrahydroquinolinone derivative induced massive oxidative stress in colorectal cancer cells by disrupting the balance of cell survival, leading to autophagy via the PI3K/AKT/mTOR signaling pathway. researchgate.net This was achieved by evoking cellular stress through the generation of reactive oxygen species (ROS). researchgate.net
Mitochondria play a central role in the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential is a key event that leads to the release of pro-apoptotic factors. Studies on chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) have shown that the most active compound was able to induce mitochondrial membrane depolarization in ovarian carcinoma (A2780) cells. researchgate.net This indicates that the cytotoxic effect of these compounds is, at least in part, mediated by mitochondrial dysfunction.
Antimicrobial Properties (Antibacterial, Antifungal)
In addition to their anticancer properties, tetrahydroquinoline derivatives have also been investigated for their antimicrobial activities.
The fluorine atom is a common feature in many antibacterial agents, and its incorporation into the quinolone scaffold has been a successful strategy in developing potent antibiotics. nih.gov A tricyclic quinolone antibacterial agent derived from a (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline has been synthesized and shown to have significant antibacterial activity, with the S-isomer being much more active than the R-isomer. nih.gov While this is not the exact 2-fluoro derivative, it underscores the potential of fluorinated tetrahydroquinolines in antibacterial drug discovery.
The antifungal potential of tetrahydroquinoline derivatives has also been explored. A study on the antifungal activity of various tetrahydroquinolines against phytopathogenic fungi revealed that a derivative, 1-[6-Fluoro-2-(furan-2-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, was synthesized, although its specific activity was not detailed in the provided abstract. researchgate.net Another study on substituted 2-methyl-8-quinolinols, which share a structural resemblance, showed that fluoro-substituted derivatives were tested for their in vitro antifungal activity against a panel of five fungi. nih.gov
Neuropharmacological and Neuroprotective Effects
The 5,6,7,8-tetrahydroquinoline scaffold is a component of molecules investigated for neurological applications. While direct studies on the neuropharmacological effects of this compound are not extensively detailed, the biological activities of its derivatives provide insight into its potential in this area.
Derivatives of fluorinated tetrahydroquinolines have been identified as inhibitors of Exchange protein directly activated by cyclic AMP (EPAC). nih.govacs.org EPAC proteins are involved in a multitude of cellular processes, including neurotransmitter release. nih.govacs.org The modulation of these proteins by tetrahydroquinoline analogs suggests a potential mechanism for influencing neurological functions.
Furthermore, the Zika virus (ZIKV) is known to cause significant neurological defects, such as microcephaly in neonates and Guillain-Barré syndrome in adults. nih.gov As discussed in section 6.2.6, derivatives containing the tetrahydroquinoline moiety have been shown to inhibit ZIKV replication, indicating a potential neuroprotective role by mitigating the neurological damage associated with the virus. nih.govnih.gov Synthetic 1,2,3,4- and 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives, a closely related class of compounds, have also been reported to possess neurotropic activities. nih.gov
Enzyme Inhibition and Modulation (e.g., Kinase Inhibitors, EPAC Inhibitors, DNA Gyrase Inhibitors)
The fluorinated tetrahydroquinoline nucleus is a key structural motif in the development of various enzyme inhibitors.
Kinase Inhibitors The tetrahydroquinoline scaffold is related to the tetrahydrocarbazole structure, which has been utilized in the design of potent kinase inhibitors. For instance, a derivative, 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142), was developed as a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). nih.gov BTK is a nonreceptor tyrosine kinase that plays a crucial role in B cell receptor signaling, making it a therapeutic target for autoimmune diseases. nih.gov This highlights the utility of the fluorinated heterocyclic core in designing specific kinase inhibitors.
EPAC Inhibitors A notable derivative, the N-formyl tetrahydroquinoline analog CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde), has been identified as a selective inhibitor of EPAC1. nih.govacs.org EPAC proteins are guanine (B1146940) nucleotide exchange factors for the Rap GTPases and are therapeutic targets for conditions like cardiac hypertrophy and cancer metastasis. nih.govacs.org CE3F4 inhibits EPAC in a noncompetitive or uncompetitive manner and has been shown to block the guanine nucleotide exchange activity of EPAC1 towards its effector Rap1. researchgate.net Structure-activity relationship studies have revealed that the N-formyl group and the bromine atoms on the phenyl ring are critical for its inhibitory activity. nih.gov
DNA Gyrase Inhibitors The fluoroquinolone class of antibiotics, which directly inhibit bacterial DNA synthesis, feature a fluorinated quinoline core. researchgate.net These agents target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.com Quinolones function by stabilizing a complex between the enzyme and DNA, which leads to double-strand breaks in the bacterial DNA, ultimately causing cell death. mdpi.comnih.gov The fluorine atom is a common feature in this class, enhancing potency. researchgate.net While distinct from this compound, the established activity of fluoroquinolones underscores the potential of this chemical scaffold in targeting DNA gyrase. mdpi.comscholarsportal.info
Receptor Antagonism (e.g., C5a Receptor Antagonists)
The tetrahydroquinoline framework has been successfully employed to develop antagonists for the C5a receptor (C5aR). The C5a receptor is a G-protein coupled receptor that, when activated by the anaphylatoxin C5a, mediates potent proinflammatory effects. researchgate.net Consequently, C5aR antagonists are considered promising therapeutic agents for a variety of inflammatory diseases. researchgate.net
Research into a series of aniline-substituted tetrahydroquinoline derivatives led to the discovery of potent C5a receptor antagonists. researchgate.net Structure-activity relationship studies on this class of compounds revealed specific structural requirements for activity. For example, substitution on the ortho position of the aniline (B41778) ring was found to be a requirement for functionality. In general, secondary anilines were more effective than tertiary analogs in blocking C5a-induced cellular responses. The potency of these antagonists was further improved by the addition of an ortho hydroxyalkyl side chain, leading to compounds with functional IC50 values in the single-digit nanomolar range. researchgate.net
Antiviral Activity (e.g., ZIKV Replication Inhibition)
Derivatives of tetrahydroquinoline have demonstrated promising activity against the Zika virus (ZIKV). nih.govnih.gov ZIKV is a flavivirus that poses a significant global health threat, linked to severe neurological conditions. nih.gov
In one study, several tetrahydroquinoline-fused imidazolone (B8795221) derivatives were designed and synthesized. The trans isomers of specific compounds were found to exhibit significant antiviral activity against ZIKV infection. nih.govnih.gov These compounds were shown to be effective agents against ZIKV infection through analyses of viral non-structural proteins NS1 and NS5. nih.gov The antiviral mechanism was determined not to be virucidal, meaning the compounds interfere with the viral replication cycle rather than directly destroying the virus particles. nih.gov
| Compound | EC50 (μM) in SNB-19 cells | Selectivity Index (SI) in SNB-19 cells | EC50 (μM) in Vero cells | Selectivity Index (SI) in Vero cells |
| (±)-2 | 1.56 | >64.1 | 4.80 | >17.3 |
| (±)-3 | 7.40 | >13.5 | 11.9 | >8.0 |
| (±)-7 | 10.3 | >9.7 | 14.2 | >6.9 |
Data sourced from Bioorganic Chemistry. nih.gov
These findings indicate that the tetrahydroquinoline scaffold is a valuable starting point for developing agents against ZIKV, with the potential for tuning pharmacophores to create even more promising candidates. nih.govnih.gov
Modulation of Transporter Proteins (e.g., ABC Transporters, P-glycoprotein)
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), are a family of membrane proteins responsible for the ATP-dependent translocation of a wide variety of substrates across cellular membranes. nih.gov The overexpression of these transporters is a major mechanism behind the development of multidrug resistance (MDR) in cancer cells, as they can actively efflux chemotherapeutic agents, reducing their intracellular concentration and efficacy. nih.govmdpi.com
The modulation of ABC transporter activity is therefore a significant area of research in overcoming MDR. mdpi.com Various classes of small molecules, such as flavonoids, have been investigated for their ability to interact with and inhibit ABC transporters. nih.govresearchgate.net This interaction can be beneficial for drugs that are poorly absorbed or are subject to efflux by these transporters. nih.gov While the this compound scaffold itself has not been extensively documented as a modulator of ABC transporters in the available research, the general strategy of using small molecules to inhibit these proteins is a key focus in medicinal chemistry to enhance drug efficacy. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies of derivatives based on a fluorinated tetrahydroquinoline core have provided critical insights into the structural requirements for potent biological activity, particularly as enzyme inhibitors.
A detailed SAR study was conducted on analogs of CE3F4, a 6-fluoro-2-methyltetrahydroquinoline derivative, to understand the key features for inhibiting the EPAC1 enzyme. nih.gov The study explored the roles of substitutions on the phenyl ring, the stereochemistry at the C-2 position, and the nature of the group on the nitrogen atom. acs.org
Key findings from these SAR studies include:
N-Acyl Group: The presence of a 1-formyl group was found to be optimal for EPAC1 inhibition. Replacing the formyl group with an acetyl group or its complete removal resulted in a loss of activity. acs.org
Phenyl Ring Substitution: Halogen substitution on the phenyl ring significantly impacts potency. A 5-bromo-substituted analog was approximately 3-fold more potent than the unsubstituted version. The 5,7-dibromo analog (CE3F4) was in turn about 4-fold more potent than the monobromo analog. However, adding a third bromine atom at the C-8 position led to a 2.5-fold decrease in activity, indicating an optimal substitution pattern. nih.gov
Stereochemistry: The stereocenter at the C-2 position influences activity, with the effect being dependent on the N-1 substituent. In the presence of the optimal N-formyl group, the (R)-enantiomer was found to be more potent than the (S)-enantiomer. nih.gov
Table of EPAC1 Inhibition by Tetrahydroquinoline Analogs
| Compound | Substitutions | Relative Potency |
|---|---|---|
| 3 | 6-fluoro, 1-formyl | Baseline |
| 6 | 6-fluoro, 5-bromo, 1-formyl | ~3x more potent than 3 |
| CE3F4 | 6-fluoro, 5,7-dibromo, 1-formyl | ~4x more potent than 6 |
| 8 | 6-fluoro, 5,7,8-tribromo, 1-formyl | ~2.5x less potent than CE3F4 |
| 9 | 6-fluoro, 5,7-dibromo, 1-acetyl | Inactive |
| 7 | 6-fluoro, 5,7-dibromo (N-H) | Inactive |
Data synthesized from ACS Medicinal Chemistry Letters. nih.govacs.org
Impact of Fluorine Substitution on Lipophilicity and Biological Activity
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various physicochemical and biological properties. researchgate.net Fluorine substitution can have complex, context-dependent effects on a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov
In the context of the tetrahydroquinoline scaffold, the presence of a fluorine atom, as seen in the EPAC inhibitor CE3F4, is integral to its biological activity. The SAR studies of CE3F4 and its analogs demonstrate that a 6-fluoro substitution is a consistent feature among the most potent compounds. nih.govacs.org This substitution, in combination with other optimal features like the 1-formyl and 5,7-dibromo groups, contributes to the high-affinity interaction with the target enzyme. nih.gov The fluorine atom can influence protein-ligand interactions through various mechanisms, including altering the acidity of nearby protons, forming hydrogen bonds, and engaging in favorable electrostatic interactions, all of which can enhance biological activity. researchgate.net
Influence of Substituent Position and Nature on Potency and Selectivity
The biological activity of the 5,6,7,8-tetrahydroquinoline scaffold is significantly modulated by the nature and position of its substituents. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds by systematically modifying their chemical structure to enhance potency and selectivity. patsnap.com For tetrahydroquinoline derivatives, substitutions on both the pyridine (B92270) and the saturated carbocyclic rings can dramatically alter their pharmacological profiles.
The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can influence a molecule's pKa, conformation, metabolic stability, and binding interactions with target proteins. nih.gov In the context of tetrahydroquinolone derivatives, modifications involving fluorinated aryl groups have been shown to play a pivotal role in regulating biological activity. For instance, a study on GPR41 modulators revealed that replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene moieties could switch the compound's activity from antagonistic to agonistic. nih.gov
The position of substituents is equally critical. Halogenation at different positions on the tetrahydroquinoline ring can lead to varied potency. For example, in a series of tetrahydroquinoline analogs developed as EPAC inhibitors, the introduction and placement of bromine atoms significantly impacted inhibitory activity. While specific SAR data for this compound is not extensively detailed in the provided literature, general principles from related halogenated quinolines suggest that the electronic effects of the fluorine at the 2-position would influence the electron density of the pyridine ring and, consequently, its interaction with biological targets.
Systematic modifications of the tetrahydroquinoline core are crucial for determining these SAR. For instance, in the development of C5a receptor antagonists, synthetic routes were designed to efficiently vary substituents on the tetrahydroquinoline core, which facilitated the determination of structure-activity relationships. nih.gov These studies often reveal that specific functional groups are essential for activity; for example, the replacement of phenolic hydroxyls in certain bioactive molecules can lead to a complete loss of activity, indicating their role as hydrogen bond donors. drugdesign.org
The following table summarizes the influence of substituents on the activity of various tetrahydroquinoline and quinoline derivatives, illustrating the general principles that would apply to the optimization of a this compound-based compound.
| Compound Class | Substitution | Effect on Biological Activity |
| Tetrahydroquinolone GPR41 Modulators | Aryl group attached to a furan (B31954) moiety | Di- or trifluorobenzene exhibited agonistic activity, while 2-(trifluoromethoxy)benzene showed antagonistic activity. nih.gov |
| Quinoline-based EGFR/HER-2 Inhibitors | Various substitutions | Compound 5a showed potent dual inhibition with IC50 values of 71 nM (EGFR) and 31 nM (HER-2). rsc.org |
| 5,8-disubstituted Tetrahydroisoquinolines | N-methylpiperazine at the 8-position | Preferred substituent for anti-mycobacterial activity. nih.gov |
| 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines | Varied substituents on the core | Members of the series displayed high binding affinity for the C5a receptor and were potent functional antagonists. nih.gov |
Stereochemical Effects on Biological Activity
Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is particularly true for substituted tetrahydroquinolines where the introduction of a substituent can create a chiral center. The differential activity of stereoisomers is a key consideration in drug design and development. nih.gov
For instance, in a study of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, the antiproliferative activity against various cancer cell lines was found to be stereoselective. nih.govsemanticscholar.org The enantiomers of certain derivatives were synthesized and tested, revealing that the biological effect was indeed impacted by their stereochemistry. nih.gov In one case, the (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer, highlighting a clear difference in how the two chiral forms interact with their biological target. semanticscholar.org This underscores the importance of evaluating pure enantiomers to understand their pharmacological properties fully. nih.gov
The synthesis of enantiomerically pure tetrahydroquinolines is therefore a critical aspect of medicinal chemistry research in this area. rsc.orgnih.gov Asymmetric synthesis methods, such as enantioselective aza-Michael reactions, have been developed to produce optically active tetrahydroquinoline intermediates. rsc.org Furthermore, highly diastereo- and enantioselective methods for synthesizing tetrahydroquinolines with multiple stereogenic centers have been reported, allowing for the creation of complex and functionally diverse molecules. nih.gov
The following table presents data on the stereoselective activity of chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives against the A2780 cancer cell line, demonstrating the impact of stereochemistry on potency.
| Compound | Enantiomer | IC50 (µM) on A2780 cells |
| 5a | (R)-5a | 5.4 |
| 5a | (S)-5a | 17.2 |
| 3a | (R)-3a | Not specified, but noted as similar to (S)-3a |
| 3a | (S)-3a | Not specified, but noted as similar to (R)-3a |
| 2b | (R)-2b | Not specified, but noted as similar to (S)-2b |
| 2b | (S)-2b | Not specified, but noted as similar to (R)-2b |
Data extracted from a study on the antiproliferative activity of chiral 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. semanticscholar.org
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling is a cornerstone of modern drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov This approach is instrumental in virtual screening, de novo design, and, crucially, in lead optimization. researchgate.net Lead optimization is the iterative process of refining a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com
For a compound like this compound, pharmacophore modeling would begin with identifying its key chemical features that contribute to its biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov By understanding the spatial arrangement of these features in active analogs, a pharmacophore model can be constructed. This model then serves as a template for designing new derivatives with potentially enhanced potency and selectivity. patsnap.com
Lead optimization strategies for a fluorinated tetrahydroquinoline scaffold would involve several medicinal chemistry techniques. patsnap.com These include:
Bioisosteric Replacement: Substituting the fluorine atom with other functional groups to probe the electronic and steric requirements at that position.
Scaffold Hopping: Modifying the tetrahydroquinoline core while retaining the key pharmacophoric features to discover novel chemical series with improved properties. patsnap.com
Conformational Constraint: Introducing structural modifications to lock the molecule into its bioactive conformation, potentially increasing potency and selectivity.
While a specific pharmacophore model for this compound is not available in the provided search results, the general workflow for its development and application in lead optimization is well-established in medicinal chemistry.
| Lead Optimization Strategy | Description | Application to this compound |
| Structure-Activity Relationship (SAR) Analysis | Systematically modifying the lead compound to identify key functional groups for activity. patsnap.com | Modifying the position and nature of substituents on the tetrahydroquinoline ring to improve potency and selectivity. |
| Computational Modeling | Using techniques like molecular docking and QSAR to predict the effects of structural modifications. patsnap.com | Predicting the binding affinity of new this compound analogs to their target. |
| Pharmacokinetic Optimization | Improving the ADME profile of the lead compound. patsnap.com | Modifying the structure to enhance solubility, metabolic stability, and bioavailability. |
| Safety and Toxicity Assessment | Identifying potential adverse effects early in development. patsnap.com | Screening new derivatives for off-target effects and general toxicity. |
Advanced Applications As Chemical Building Blocks and in Materials Science
Utilization as Versatile Synthetic Intermediates
2-Fluoro-5,6,7,8-tetrahydroquinoline serves as a key building block in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. datapdf.comsemanticscholar.org Its utility as a synthetic intermediate stems from the reactivity of the fluorinated pyridine (B92270) ring and the potential for functionalization of the tetrahydroquinoline core. nih.govdicp.ac.cn The fluorine atom can act as a directing group in substitution reactions or can be displaced by other functional groups, allowing for a diverse range of chemical transformations.
The tetrahydroquinoline framework is a prevalent structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals. datapdf.comdicp.ac.cnfrontiersin.org Consequently, this compound and its derivatives are valuable precursors in medicinal chemistry for the development of novel therapeutic agents. semanticscholar.orgdicp.ac.cn Chiral versions of tetrahydroquinoline derivatives are particularly significant in the synthesis of enantiopure pharmaceuticals and agrochemicals. semanticscholar.orgnih.gov The synthesis of various substituted tetrahydroquinolines is a subject of ongoing research, with methods being developed to introduce a wide array of functional groups onto the core structure. organic-chemistry.orgrsc.orgresearchgate.net
Below is a table summarizing the utility of the this compound scaffold in organic synthesis:
| Application Area | Role of this compound | References |
| Medicinal Chemistry | Precursor for biologically active compounds | semanticscholar.orgdicp.ac.cn |
| Agrochemical Synthesis | Building block for pesticides and herbicides | dicp.ac.cnnih.gov |
| Complex Molecule Synthesis | Versatile scaffold for further functionalization | datapdf.comnih.govorganic-chemistry.org |
Development of Novel Materials
The electronic properties of the fluorinated quinoline (B57606) core make it an attractive component for the design of novel organic materials with applications in optoelectronics.
Quinoline derivatives are recognized for their potential in optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). mdpi.com The introduction of fluorine atoms into organic molecules can significantly influence their electronic and photophysical properties, which is a key consideration in the design of OLED materials. mdpi.com While specific studies on the direct application of this compound in OLEDs are not extensively documented, related fluorinated quinoline and pyrazoloquinoline derivatives have been investigated for their electroluminescent properties. mdpi.comresearchgate.net For instance, certain fluorinated pyrazoloquinoline derivatives have been shown to be promising materials for blue-greenish emitting OLEDs. mdpi.com Quinoline-based materials, in general, are known for their high electroluminescence efficiency. mdpi.comrsc.org The synthesis of various substituted quinoline derivatives is a strategy to tune the emission color and performance of OLED devices. researchgate.netdergipark.org.trresearchgate.net
In the field of organic photovoltaics (OPVs), the incorporation of fluorine atoms into the backbone of conjugated polymers and small molecules is a well-established strategy to enhance device performance. researchgate.netnih.gov Fluorination can modulate the energy levels, improve molecular packing, and enhance charge carrier mobility, all of which are critical factors for efficient solar energy conversion. researchgate.netnih.govresearchgate.net Although direct applications of this compound in OPV active layers have not been specifically reported, the underlying principles of using fluorinated heterocycles suggest its potential as a building block for novel donor or acceptor materials. The electron-withdrawing nature of fluorine can be utilized to fine-tune the electronic properties of organic semiconductors. researchgate.net
Integration into Agrochemical Formulations (e.g., Pesticides, Herbicides)
The introduction of fluorine into agrochemical molecules is a widely used strategy to enhance their biological activity and metabolic stability. ccspublishing.org.cnnih.govsolvay.com Fluorinated compounds are found in a significant portion of modern pesticides, including herbicides, fungicides, and insecticides. nih.govsemanticscholar.orgresearchgate.netresearchgate.net The presence of a fluorine atom can lead to improved efficacy, selectivity, and in some cases, a more favorable environmental profile. nih.gov
Quinoline and its derivatives have been explored for their potential as scaffolds in the development of new pesticides. nih.gov For example, certain fluorinated quinoline analogs have demonstrated notable antifungal activity. nih.gov The 5,6,7,8-tetrahydroquinoline (B84679) core itself is a component of various biologically active compounds. researchgate.net While there is no direct evidence from the provided search results of this compound being a commercial pesticide or herbicide, its structure as a fluorinated heterocyclic compound makes it a plausible candidate for investigation in agrochemical research. dicp.ac.cn The synthesis of novel fluorinated compounds is a key area of research in the agrochemical industry to address challenges such as pest resistance. ccspublishing.org.cnnih.gov
The following table highlights the potential roles of fluorinated tetrahydroquinolines in agrochemical formulations:
| Agrochemical Type | Potential Role of this compound Scaffold | References |
| Herbicides | Core structure for new active ingredients | nih.govnih.gov |
| Fungicides | Basis for the development of novel antifungal agents | nih.gov |
| Insecticides | Building block for new insecticidal compounds | nih.govsemanticscholar.org |
Future Research Directions and Emerging Opportunities
Development of Green and Sustainable Synthetic Methods
The chemical industry's shift towards environmental responsibility necessitates the development of green and sustainable methods for synthesizing important chemical entities like 2-Fluoro-5,6,7,8-tetrahydroquinoline. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key strategies include:
Use of Eco-Friendly Solvents: Research has demonstrated the successful synthesis of tetrahydroquinoline scaffolds using environmentally benign solvents like propylene (B89431) carbonate and water, moving away from traditional, hazardous organic solvents.
Catalyst Innovation: The development of reusable, non-toxic catalysts is a primary goal. Nanocatalysts, for example, have been employed for quinoline (B57606) synthesis under solvent-free conditions, offering high yields and the ability to be recycled for multiple runs.
Energy-Efficient Methodologies: Techniques such as electrochemical synthesis, which can be performed at room temperature, offer a milder and more energy-efficient alternative to conventional methods that often require high temperatures.
These approaches aim to create synthetic pathways that are not only efficient but also align with the principles of green chemistry.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Tetrahydroquinolines
| Feature | Conventional Methods | Green/Sustainable Methods |
| Solvents | Often use hazardous organic solvents (e.g., CH2Cl2, DMF). | Utilize eco-friendly alternatives like water, propylene carbonate, or solvent-free conditions. |
| Catalysts | May involve stoichiometric reagents or heavy metal catalysts. | Employ recyclable catalysts like nanocatalysts or biocatalysts (e.g., lipases). |
| Energy | Frequently require high temperatures and prolonged reaction times. | Focus on energy-efficient techniques like microwave-assisted synthesis or room-temperature electrochemical methods. |
| Efficiency | Multiple steps often required, leading to lower atom economy. | Emphasize one-pot, multi-component reactions to improve efficiency and reduce waste. |
| Byproducts | Can generate significant amounts of hazardous waste. | Designed to minimize byproduct formation, with water sometimes being the only byproduct. |
Exploration of Novel Biological Targets and Mechanisms of Action
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The introduction of a fluorine atom can significantly alter a molecule's properties, such as its metabolic stability and binding affinity, potentially unlocking new therapeutic applications.
Future research should focus on:
Screening against Diverse Targets: Broad-based screening of this compound and its derivatives against a wide array of biological targets, including kinases, proteases, and receptors, is crucial. The tetrahydroquinoline core has been associated with anticancer activity through the inhibition of pathways like PI3K/AKT/mTOR.
Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are essential to understand how the compound exerts its effect at a molecular level. This could involve identifying direct protein targets or elucidating effects on cellular signaling pathways.
Antimicrobial and Antiparasitic Potential: Quinoline derivatives have a long history as antimalarial agents and have shown promise as antibacterial and antileishmanial compounds. Exploring the activity of this fluorinated analog against various pathogens could reveal new therapeutic leads.
Identifying novel biological targets and understanding the underlying mechanisms of action will be critical for translating the chemical potential of this compound into tangible therapeutic benefits.
Rational Design of Derivatives with Enhanced Selectivity and Potency
Rational drug design, based on an understanding of structure-activity relationships (SAR), provides a pathway to optimize the therapeutic properties of a lead compound. For this compound, a systematic exploration of its chemical structure can lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Key areas for investigation include:
Modifications at the Nitrogen Atom: The secondary amine in the tetrahydroquinoline ring is a key site for modification. Introducing different substituents can significantly impact biological activity, as seen in other tetrahydroquinoline-based inhibitors.
Substitution on the Carbocyclic Ring: The saturated portion of the ring system (positions 5, 6, 7, and 8) offers opportunities for introducing various functional groups to probe interactions with biological targets and modulate properties like lipophilicity.
Bioisosteric Replacement: Exploring replacements for the fluorine atom or other parts of the molecule with different functional groups can help in understanding the key interactions responsible for biological effects.
A systematic SAR study will guide the development of second-generation compounds with optimized characteristics for specific therapeutic applications.
Table 2: Guiding Principles for Rational Derivative Design
| Design Strategy | Rationale | Potential Outcome |
| Varying N1-Substituents | The nitrogen atom is often crucial for receptor binding or modulating physicochemical properties. | Enhanced potency, altered solubility, improved metabolic stability. |
| Positional Isomerism | Moving the fluorine atom to other positions on the aromatic ring. | Altered electronic properties and binding interactions, leading to changes in selectivity. |
| Stereochemical Analysis | If chiral centers are introduced, separating and testing individual enantiomers is critical. | Identification of the more active enantiomer, reduction of potential side effects. |
| Introduction of Functional Groups | Adding hydrogen bond donors/acceptors or hydrophobic groups to the saturated ring. | Improved binding affinity and selectivity for the target. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. These computational tools can be powerfully applied to the exploration of this compound and its chemical space.
Emerging opportunities include:
Predictive Modeling (QSAR): AI algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual derivatives before they are synthesized, prioritizing the most promising candidates.
Virtual Screening: Machine learning models can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target, expanding the search for novel derivatives.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, creating novel tetrahydroquinoline derivatives optimized for potency, selectivity, and drug-like characteristics.
ADMET Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process.
By leveraging AI and ML, researchers can navigate the vast chemical space around the 2-Fluoro-5,
Q & A
Q. Advanced
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- Salt formation : Convert enantiomers to diastereomeric salts (e.g., hydrochloride) via crystallization .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, as demonstrated in amino-tetrahydroquinoline syntheses .
How can fluorinated tetrahydroquinoline derivatives be applied in asymmetric catalysis?
Q. Advanced
- Ru/Ir complexes : 8-Amino-5,6,7,8-tetrahydroquinoline ligands enable asymmetric transfer hydrogenation, with fluorine enhancing metal-ligand stability .
- Chiral auxiliaries : Fluorine’s inductive effect improves stereocontrol in Diels-Alder reactions .
- Photocatalysis : Fluorinated derivatives act as redox-active ligands in visible-light-driven C–H functionalization .
What computational tools aid in conformational analysis of fluorinated tetrahydroquinolines?
Q. Advanced
- Density Functional Theory (DFT) : Predicts stable conformers (e.g., half-chair vs. sofa) and fluorination effects on ring puckering .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., hydrogen bonding in hydrates) .
- Cambridge Structural Database (CSD) : References experimental data (e.g., HXTHQO entry) to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
